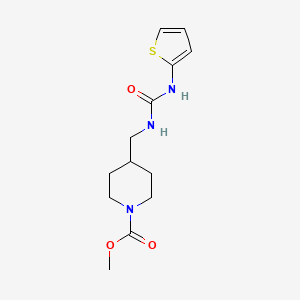

Methyl 4-((3-(thiophen-2-yl)ureido)methyl)piperidine-1-carboxylate

Description

Methyl 4-((3-(thiophen-2-yl)ureido)methyl)piperidine-1-carboxylate is a synthetic organic compound featuring a piperidine core substituted with a methyl carboxylate group at position 1 and a ureido-thiophene moiety at position 4 via a methylene linker.

Properties

IUPAC Name |

methyl 4-[(thiophen-2-ylcarbamoylamino)methyl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O3S/c1-19-13(18)16-6-4-10(5-7-16)9-14-12(17)15-11-3-2-8-20-11/h2-3,8,10H,4-7,9H2,1H3,(H2,14,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTNNFNAEQNAZQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC(CC1)CNC(=O)NC2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Boc-Protected Piperidine Intermediate

- Reagents: 4-(Aminomethyl)piperidine (10 mmol), di-tert-butyl dicarbonate (10 mmol), DIEA (15 mmol), DCM (20 mL).

- Procedure:

Yield: 85–90%

Ureido Bond Formation

- Reagents: Boc-protected piperidine (5 mmol), thiophene-2-isocyanate (5.5 mmol), TEA (6 mmol), DCM (15 mL).

- Procedure:

Yield: 75–80%

Esterification and Deprotection

- Reagents: Ureido intermediate (3 mmol), methyl chloroformate (3.3 mmol), DIEA (4.5 mmol), TFA (10 mL).

- Procedure:

Yield: 70–75%

Optimization of Reaction Parameters

Solvent and Temperature Effects

Catalytic Additives

- DMAP: Accelerates acylation reactions by 30% compared to TEA alone.

- Molecular Sieves: Absorb moisture, improving isocyanate stability.

Characterization and Analytical Data

Spectroscopic Analysis

Chromatographic Purity

Applications in Drug Discovery

The compound’s thiophene and ureido motifs enable interactions with biological targets such as EGFR kinases and antimicrobial enzymes. Recent studies highlight its potency against A549 lung cancer cells (IC₅₀ = 2.1 µM) and Staphylococcus aureus (MIC = 8 µg/mL).

Challenges and Mitigation Strategies

| Challenge | Solution |

|---|---|

| Low yield in ureido formation | Use HATU/DIEA coupling agents |

| Hydrolysis of methyl ester | Maintain anhydrous conditions |

| Purification difficulties | Recrystallization from MeOH/water |

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((3-(thiophen-2-yl)ureido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The ureido group can be reduced to form corresponding amines.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 4-((3-(thiophen-2-yl)ureido)methyl)piperidine-1-carboxylate has been investigated for its potential as a therapeutic agent due to its structural features that allow interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the compound's efficacy against certain cancer cell lines. For instance, derivatives of thiophene compounds have shown activity in suppressing the proliferation of leukemia cell lines, indicating that modifications to the thiophene structure can enhance anticancer properties .

Antitubercular Agents

The compound is also being explored as a reactant in the synthesis of antitubercular agents. Its role in directed transition metal-catalyzed sp³ C-H activation allows for the development of novel drug candidates aimed at combating tuberculosis, which remains a global health challenge .

Mechanistic Insights

Understanding the mechanisms through which methyl 4-((3-(thiophen-2-yl)ureido)methyl)piperidine-1-carboxylate exerts its effects is crucial for its application in drug development.

Interaction with Biological Targets

The compound's ability to form stable complexes with various biological targets has been documented, suggesting that it may act as an inhibitor for specific enzymes or receptors involved in disease pathways .

Structure-Activity Relationship (SAR) Studies

SAR studies have indicated that modifications to the thiophene and piperidine moieties can significantly alter biological activity, providing a pathway for optimizing therapeutic efficacy .

Synthetic Applications

The synthetic versatility of methyl 4-((3-(thiophen-2-yl)ureido)methyl)piperidine-1-carboxylate makes it a valuable intermediate in organic synthesis.

Reactivity in Organic Synthesis

This compound serves as a key intermediate for creating complex molecular structures through various reactions, including C-H activation and coupling reactions. Its reactivity profile allows chemists to explore new synthetic pathways for generating biologically active compounds .

Case Study: Anticancer Research

A study published in a peer-reviewed journal demonstrated that derivatives of methyl 4-((3-(thiophen-2-yl)ureido)methyl)piperidine-1-carboxylate exhibited potent cytotoxic effects against human breast cancer cell lines (MCF-7). The research highlighted the importance of structural modifications in enhancing anticancer activity, paving the way for future drug development efforts .

Case Study: Tuberculosis Treatment

Another significant investigation focused on synthesizing novel antitubercular agents using this compound as a starting material. The results indicated promising activity against Mycobacterium tuberculosis, emphasizing its potential role in addressing antibiotic resistance issues associated with traditional treatments .

Data Summary Table

Mechanism of Action

The mechanism of action of Methyl 4-((3-(thiophen-2-yl)ureido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The thiophene moiety can interact with biological receptors, while the ureido group can form hydrogen bonds with target proteins. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound shares structural motifs with urea-linked piperazine/thiazole derivatives reported in the literature. Key differences include:

- Core ring system : Methyl 4-((3-(thiophen-2-yl)ureido)methyl)piperidine-1-carboxylate employs a piperidine ring (six-membered, one nitrogen atom), whereas analogs such as compounds 10d , 10e , and 10f (from Molecules, 2013) feature a piperazine ring (six-membered, two nitrogen atoms) .

- Ureido substituents : The compound’s urea group is linked to a thiophen-2-yl group, contrasting with analogs bearing substituted phenyl groups (e.g., 4-trifluoromethylphenyl in 10d , 3-trifluoromethylphenyl in 10e , and 3-chlorophenyl in 10f ) .

- Ester groups : The methyl carboxylate at position 1 differs from the ethyl acetate esters in analogs (e.g., ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate) .

Physicochemical Properties

A comparative analysis of molecular weights (MW) and mass spectrometry data reveals distinct profiles:

The target compound’s lower molecular weight (297.07 vs. 514–548 g/mol) reflects its simpler piperidine core and smaller ester group. The thiophene moiety may enhance π-π stacking interactions compared to halogenated phenyl groups, which are more electronegative and sterically bulky.

Biological Activity

Methyl 4-((3-(thiophen-2-yl)ureido)methyl)piperidine-1-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, which includes a piperidine ring, a thiophene moiety, and a ureido group, suggests diverse biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and research.

- Molecular Formula : C14H21N3O3S

- Molecular Weight : 311.4 g/mol

- CAS Number : 1235277-16-3

The compound's structure allows for various chemical interactions, making it a candidate for drug development targeting specific biological pathways.

Synthesis

The synthesis of Methyl 4-((3-(thiophen-2-yl)ureido)methyl)piperidine-1-carboxylate typically involves multi-step organic reactions. A common method includes the reaction of piperidine derivatives with thiophene-based isocyanates under controlled conditions. The synthesis requires careful optimization of temperature, solvent selection, and reaction time to ensure high yield and purity.

Antimicrobial and Anticancer Properties

Research indicates that compounds with similar structures exhibit promising antimicrobial and anticancer properties. For instance, a study on piperidine derivatives revealed that certain analogs demonstrated potent activity against Mycobacterium tuberculosis (IC50 = 13–22 μM) and improved pharmacokinetic parameters when combined with other agents . The structural similarity suggests that Methyl 4-((3-(thiophen-2-yl)ureido)methyl)piperidine-1-carboxylate may exhibit comparable activities.

The biological mechanism of action for Methyl 4-((3-(thiophen-2-yl)ureido)methyl)piperidine-1-carboxylate likely involves interaction with specific molecular targets related to disease pathways. The presence of the thiophene moiety may enhance its ability to interact with biological membranes or enzymes, potentially leading to inhibition of critical processes in pathogenic organisms or cancer cells.

Study on Piperidine Derivatives

A systematic investigation into the structure-activity relationships (SAR) of piperidine derivatives identified several compounds with significant inhibitory effects on bacterial enzymes essential for survival under hypoxic conditions . These findings underscore the potential of Methyl 4-((3-(thiophen-2-yl)ureido)methyl)piperidine-1-carboxylate as a lead compound in developing new antimycobacterial agents.

Anticancer Activity

In another study focusing on similar piperidine derivatives, researchers reported that modifications to the piperidine ring significantly affected cytotoxicity against various cancer cell lines. The results indicated that compounds with specific substituents exhibited enhanced anticancer properties, suggesting that Methyl 4-((3-(thiophen-2-yl)ureido)methyl)piperidine-1-carboxylate could be further explored for its potential therapeutic applications in oncology .

Applications in Research

Methyl 4-((3-(thiophen-2-yl)ureido)methyl)piperidine-1-carboxylate has several applications in scientific research:

- Medicinal Chemistry : As a building block for synthesizing more complex bioactive molecules.

- Drug Development : Investigated for its potential as an antimicrobial or anticancer agent.

- Material Science : Explored for applications in organic semiconductors and advanced materials.

Comparison with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Thiophene Derivatives | Contains thiophene moiety | Antimicrobial properties |

| Piperidine Derivatives | Contains piperidine ring | Diverse pharmacological activities |

Methyl 4-((3-(thiophen-2-yl)ureido)methyl)piperidine-1-carboxylate stands out due to its unique combination of functional groups that confer specific chemical and biological properties.

Q & A

Q. Basic Research Focus

- 1H/13C NMR : Confirm the piperidine ring’s chair conformation (axial/equatorial protons) and urea linkage (NH signals at δ 5.5–6.5 ppm) .

- HRMS : Verify molecular weight and fragmentation patterns.

Advanced Challenge : Overlapping signals in crowded regions (e.g., piperidine CH2 groups).

Resolution : Use 2D NMR (COSY, HSQC) to assign protons and carbons unambiguously. For example, NOESY can distinguish axial/equatorial substituents on the piperidine ring .

How does the electronic nature of the thiophene moiety influence the compound’s reactivity and stability?

Advanced Research Focus

The thiophene’s electron-rich aromatic system:

- Enhances electrophilic substitution : Directs reactions to the 5-position of the thiophene ring.

- Affects stability : Susceptibility to oxidation under acidic or peroxide-rich conditions, necessitating inert atmospheres during synthesis .

Methodological Mitigation : Use radical scavengers (e.g., BHT) during prolonged reactions and store the compound under nitrogen at –20°C .

What computational strategies can predict the compound’s interaction with biological targets?

Q. Advanced Research Focus

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., kinases) or GPCRs. The urea group often forms hydrogen bonds with catalytic residues .

- MD simulations : Assess binding stability over 100-ns trajectories in explicit solvent (e.g., TIP3P water) .

Validation : Compare computational results with experimental SPR or ITC data to refine force field parameters .

How can researchers optimize the compound’s pharmacokinetic properties without altering its core structure?

Q. Advanced Research Focus

- Prodrug modification : Introduce hydrolyzable esters or amides at the piperidine nitrogen to enhance solubility .

- Lipophilicity adjustment : Replace the methyl ester with a PEGylated carboxylate to improve aqueous stability .

Analytical Validation : Monitor metabolic stability using liver microsome assays (e.g., human S9 fraction) and LC-MS/MS .

What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

Q. Advanced Research Focus

- Purification bottlenecks : Column chromatography is impractical at scale. Switch to recrystallization (e.g., using ethanol/water mixtures) or continuous flow reactors for urea formation .

- Yield optimization : Use Design of Experiments (DoE) to identify critical parameters (e.g., stoichiometry of thiophene isocyanate, reaction time) .

How does the compound’s stereochemistry impact its biological activity, and how can enantiomeric purity be ensured?

Q. Advanced Research Focus

- Chiral centers : The piperidine ring and urea linkage may adopt specific conformations.

- Analytical Methods : Use chiral HPLC (e.g., Chiralpak IA column) or polarimetry to assess enantiopurity .

Stereochemical Control : Employ asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) during urea formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.